molecular formula C17H21N3O2 B7494228 N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B7494228
M. Wt: 299.37 g/mol
InChI Key: BPZAPVYBMQOHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide, also known as CRF1 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide receptor is a G protein-coupled receptor that is widely expressed in the brain, particularly in the hypothalamus, amygdala, and hippocampus. N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide binds to the N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide receptor and blocks the binding of the endogenous ligand corticotropin-releasing factor (CRF). This results in the inhibition of the stress response and the reduction of anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It reduces the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). It also modulates the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide receptor and does not interact with other receptors. It is also stable and can be easily synthesized in large quantities. However, it has some limitations such as poor solubility in water and low bioavailability.

Future Directions

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has several potential future directions for research. It could be used to develop new therapies for anxiety, depression, addiction, and stress-related disorders. It could also be used to study the role of the N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide receptor in other physiological processes such as the regulation of appetite, sleep, and immune function. Further research is needed to optimize its pharmacokinetic properties and to explore its potential therapeutic applications in preclinical and clinical studies.
Conclusion:
In conclusion, N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of the N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide receptor makes it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 6-chloronicotinic acid with N-methylcyclohexylamine and cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, addiction, and stress-related disorders. It acts as a selective antagonist of the corticotropin-releasing factor 1 (N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide) receptor, which plays a crucial role in the regulation of stress response, anxiety, and depression.

properties

IUPAC Name

N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19(12-13-7-3-2-4-8-13)16(21)14-11-18-15-9-5-6-10-20(15)17(14)22/h5-6,9-11,13H,2-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAPVYBMQOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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